molecular formula C11H19N3O2 B15324698 N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

Cat. No.: B15324698
M. Wt: 225.29 g/mol
InChI Key: LTGJAXLZRYCTQU-UHFFFAOYSA-N
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Description

N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a diazaspiro ring system and a Boc-protected amine group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, followed by the introduction of the Boc-protected amine group. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine has a wide range of applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and the development of new drugs.

  • Industry: The compound can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amine group plays a crucial role in these interactions, influencing the compound's biological activity and therapeutic potential.

Comparison with Similar Compounds

  • 1,2-diazaspiro[2.5]oct-1-en-6-amine

  • Boc-protected amines

  • Other diazaspiro compounds

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

tert-butyl N-(1,2-diazaspiro[2.5]oct-1-en-6-yl)carbamate

InChI

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)12-8-4-6-11(7-5-8)13-14-11/h8H,4-7H2,1-3H3,(H,12,15)

InChI Key

LTGJAXLZRYCTQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)N=N2

Origin of Product

United States

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